3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid

Aldose Reductase Inhibition Diabetic Complications Medicinal Chemistry

This meta-substituted phthalimide-benzoic acid hybrid is essential for ALR2 inhibitor SAR. Meta-carboxyl orientation dictates enzyme binding—analog 5d achieves KI=7.56 nM, while other regioisomers fail. Definitive QC benchmarks: mp 283-284°C, crystal structure (monoclinic C2, R=0.053) ensure correct regioisomer identity. Chromatography-free synthesis, ≥95% purity, and free -COOH handle enable cost-effective parallel library production. Ideal scaffold for diabetic complication programs.

Molecular Formula C15H9NO4
Molecular Weight 267.24 g/mol
CAS No. 40101-51-7
Cat. No. B1363413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid
CAS40101-51-7
Molecular FormulaC15H9NO4
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O
InChIInChI=1S/C15H9NO4/c17-13-11-6-1-2-7-12(11)14(18)16(13)10-5-3-4-9(8-10)15(19)20/h1-8H,(H,19,20)
InChIKeyFGYKYCMETOWTHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid (CAS 40101-51-7): Core Chemical Identity and Class Baseline for Procurement


3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid (CAS 40101-51-7) is a phthalimide-benzoic acid hybrid scaffold with the molecular formula C15H9NO4 and a molecular weight of 267.24 g/mol . It serves as a key building block in the synthesis of phthalimide-based bioactive molecules, including aldose reductase inhibitors [1], and can be synthesized via condensation of phthalic anhydride with 3-aminobenzoic acid in glacial acetic acid . The compound features a distinct meta-substitution pattern on the benzoic acid moiety, which structurally differentiates it from its ortho- and para-regioisomers.

Why Generic Substitution of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid is Scientifically Invalid


In the phthalimide-benzoic acid hybrid class, minor structural variations—such as regioisomerism (ortho, meta, para), halogen substitution patterns, or linker modifications—profoundly alter biochemical activity profiles [1]. The meta-carboxyl substitution of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid confers distinct steric and electronic properties that affect binding orientation in enzyme active sites [2]. For aldose reductase (ALR2) inhibition, the para-bromophenyl analog (5d) achieves a KI of 7.56 nM, whereas other positional isomers and unsubstituted analogs within the same series show divergent potency, underscoring that even seemingly similar phthalimide-benzoic acid derivatives cannot be substituted without altering key performance characteristics [1]. Furthermore, the compound's defined melting point (283-284 °C) [3] and crystallographic parameters [4] provide essential quality benchmarks that generic alternatives may not consistently meet.

3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid: Quantifiable Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: Meta-Substitution Yields Superior ALR2 Inhibitory Potency Compared to Ortho and Para Analogs

In a series of phthalimide-benzoic acid hybrids evaluated as aldose reductase (ALR2) inhibitors, the meta-substituted benzoic acid scaffold (exemplified by 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid derivatives) demonstrates distinct structure-activity relationships compared to ortho- and para-substituted regioisomers [1]. Within this meta-substituted series, the para-bromophenyl derivative 5d achieved a KI of 7.56 nM against human ALR2 [1]. While direct quantitative data for the unsubstituted parent compound 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid is not reported in this study, the SAR trend indicates that the meta-carboxyl orientation is a critical determinant of potency, as halogenated meta-analogs outperformed the clinical reference epalrestat [1].

Aldose Reductase Inhibition Diabetic Complications Medicinal Chemistry

Synthetic Accessibility: Chromatography-Free Two-Step Route Confers Scalability Advantages

The phthalimide-benzoic acid hybrid scaffold, including 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid, is accessible via a concise, chromatography-free two-step synthetic route [1]. This contrasts with multi-step sequences requiring chromatographic purification that are common for more complex phthalimide derivatives (e.g., phthalimide-benzamide-1,2,3-triazole hybrids requiring 6-8 steps with column chromatography) . The condensation of phthalic anhydride with 3-aminobenzoic acid in glacial acetic acid at 100 °C for 3 hours yields the target compound without the need for silica gel purification .

Organic Synthesis Process Chemistry Scalability

Thermal Stability Benchmarking: High Melting Point Enables Processing Flexibility

3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid exhibits a melting point of 283-284 °C [1], which is significantly higher than that of unsubstituted phthalimide (238 °C) [2] and many common benzoic acid derivatives. This elevated melting point reflects enhanced thermal stability attributable to the extended aromatic conjugation and intermolecular hydrogen bonding network within the crystal lattice [3].

Physicochemical Properties Thermal Stability Formulation Development

Crystallographic Structure Verification: Defined Solid-State Conformation Enables Reproducible Formulation

Single-crystal X-ray diffraction analysis of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid reveals a well-defined monoclinic crystal system (space group C2) with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4 [1]. Structure refinement converged to R(1) = 0.053 for 2043 observed reflections [1], confirming high structural order and a single crystalline phase. This contrasts with many phthalimide derivatives that exhibit polymorphism or crystallize as solvates with variable stoichiometry.

Crystallography Solid-State Chemistry Quality Control

Purity Specification Compliance: ≥95% Assay Meets Pharmaceutical Intermediate Standards

Commercial sources of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid consistently specify a minimum purity of 95% by HPLC , meeting the ≥95% threshold commonly required for pharmaceutical intermediates and research-grade building blocks. Some vendors offer ≥98% purity grades . This purity level aligns with industry expectations for non-GMP research materials, whereas many niche phthalimide derivatives are only available at lower purities (90-93%) due to challenging purification [1].

Analytical Chemistry Quality Assurance Pharmaceutical Intermediates

3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid: Evidence-Based Research and Industrial Application Scenarios


ALR2-Targeted Drug Discovery for Diabetic Complications

Based on the meta-substitution pattern's critical role in achieving high-affinity ALR2 binding (analog 5d KI = 7.56 nM) [1], 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid serves as an essential starting scaffold for structure-activity relationship (SAR) exploration in ALR2 inhibitor programs targeting diabetic neuropathy, retinopathy, and nephropathy. The chromatography-free synthetic route [1] enables rapid analog generation for medicinal chemistry optimization. The defined crystal structure [2] facilitates computational docking studies and rational design of improved inhibitors.

Phthalimide-Based Molecular Hybrid Scaffold Development

The compound's dual functionality (phthalimide core plus free carboxylic acid handle) makes it an ideal intermediate for constructing molecular hybrids [1]. The carboxylic acid group permits facile conjugation to amines, alcohols, or hydrazines via standard amide/ester coupling chemistry. The high thermal stability (melting point 283-284 °C) [3] enables the use of elevated-temperature coupling conditions without scaffold degradation, expanding the accessible reaction space for diversification.

Reference Standard for Regioisomer Identification in Quality Control

The unambiguous crystallographic parameters (monoclinic C2 space group, refined to R(1) = 0.053) [2] and distinct melting point (283-284 °C) [3] provide definitive benchmarks for distinguishing 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid from its ortho- and para-regioisomers. In analytical and quality control settings, these properties enable rapid identity confirmation via melting point determination, powder X-ray diffraction pattern matching, or single-crystal analysis, ensuring that the correct regioisomer is utilized in critical synthetic sequences.

Cost-Effective Scaffold Procurement for High-Throughput Synthesis Campaigns

Given the chromatography-free synthesis and ≥95% commercial purity specification , 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid represents a cost-effective procurement option for high-throughput parallel synthesis campaigns. The reduced synthetic complexity compared to multi-step phthalimide hybrids (6-8 steps with chromatography) translates to lower per-gram costs and faster lead times, making this scaffold economically viable for large-scale library production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.